1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide
描述
1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a spirocyclic compound featuring a thiazolidine ring fused with an indoline moiety. The structure includes a 2,5-dimethylbenzyl group at the 1-position and a 4-ethylphenyl substituent at the 3'-position of the thiazolidine ring.
属性
IUPAC Name |
1'-[(2,5-dimethylphenyl)methyl]-3-(4-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4S/c1-4-20-11-13-22(14-12-20)29-25(30)17-34(32,33)27(29)23-7-5-6-8-24(23)28(26(27)31)16-21-15-18(2)9-10-19(21)3/h5-15H,4,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVZSEGNBKMQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a complex organic compound that has attracted attention in medicinal chemistry for its potential biological activities. This compound features a unique spiro structure that incorporates both thiazolidine and indole moieties, which are known for their diverse pharmacological properties. The molecular formula of this compound is with a molecular weight of approximately 490.57 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of Schiff Bases : Reacting appropriate aldehydes with amines to form intermediate Schiff bases.
- Cyclization : Utilizing reagents such as zinc chloride to promote cyclization, leading to the formation of the spiro structure.
- Purification : Employing techniques such as recrystallization or chromatography to obtain pure compounds.
Research indicates that compounds similar to 1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide exhibit activity through various mechanisms:
- PPAR-gamma Receptor Activation : This receptor is involved in glucose and lipid metabolism and has implications in anti-diabetic therapies.
- Inhibition of Bacterial Cell Wall Synthesis : This mechanism suggests potential antibacterial properties.
Anticancer Activity
Studies have shown that this compound exhibits notable anti-leukemic properties, particularly against P388 and L1210 leukemia cell lines. The following table summarizes the biological activities observed in various studies:
| Biological Activity | Cell Line/Target | Effect | Reference |
|---|---|---|---|
| Anti-leukemic | P388 | Inhibition of cell growth | |
| Anti-leukemic | L1210 | Induction of apoptosis | |
| PPAR-gamma Activation | Various | Modulation of metabolism |
Case Studies
-
Case Study on Anticancer Properties :
- A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity against leukemia cells. The study highlighted the compound's ability to induce apoptosis and inhibit proliferation through specific signaling pathways.
-
Case Study on Mechanistic Insights :
- Research focused on the interaction profile of this compound with biological targets revealed its potential as a dual-action drug capable of targeting both metabolic pathways and cancer cell growth.
Future Directions
Further studies are essential to elucidate the precise biological mechanisms underlying the activity of 1-(2,5-Dimethylbenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide. Potential areas for future research include:
- In Vivo Studies : To assess the efficacy and safety profiles in animal models.
- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.
相似化合物的比较
Table 1: Key Structural Differences Among Analogs
*Estimated based on substituent contributions (ethyl and dimethyl groups increase lipophilicity vs. methoxy).
†Derived from .
Substituent Analysis:
- Target Compound vs. E963-0234 (): The 4-ethylphenyl group in the target compound is less electronegative than the 3-chloro-4-fluorophenyl group in E963-0233. This may reduce binding affinity to targets requiring halogen interactions (e.g., kinase ATP pockets) but improve metabolic stability due to reduced electron-withdrawing effects .
- Target Compound vs.
Physicochemical Properties
- Lipophilicity (logP): The target compound’s logP is estimated to be ~4.5, intermediate between E897-0073 (logP 4.26) and E963-0234 (logP 4.8). The 4-ethylphenyl group contributes higher lipophilicity than the 4-methoxyphenyl group in E897-0073, which has a polar methoxy (-OCH3) moiety .
- Solubility: The 1',1'-dioxide modification in the target compound and E963-0234 enhances water solubility compared to non-sulfonated analogs (e.g., E897-0073), though this is offset by bulky aromatic substituents .
Pharmacological Implications
- Target Selectivity: The 4-ethylphenyl group in the target compound may favor interactions with hydrophobic binding pockets, such as those in G-protein-coupled receptors (GPCRs), whereas E963-0234’s halogenated aryl group could target enzymes like phosphodiesterases or proteases .
- Metabolic Stability: Ethyl and methyl groups (target compound) are less prone to oxidative metabolism than methoxy groups (E897-0073), suggesting improved half-life .
准备方法
1,3-Dipolar Cycloaddition Approach
The 1,3-dipolar cycloaddition between nitrile oxides and olefins is a established method for spirocycle formation. For the target compound, a proposed route involves:
Precursor Synthesis :
- Indoline-2-one Derivative : 1-(2,5-Dimethylbenzyl)indoline-2-one is prepared via N-alkylation of indoline-2-one with 2,5-dimethylbenzyl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h).
- Nitrile Oxide Generation : 4-Ethylphenylacetonitrile is treated with chloramine-T in ethanol/water to form the corresponding nitrile oxide in situ.
Cycloaddition Reaction :
The indoline-2-one derivative reacts with the nitrile oxide in benzene under reflux (24 h), forming the spiro-isoxazoline intermediate. Subsequent hydrogenolysis (H₂/Pd-C) opens the isoxazoline ring, yielding the thiazolidine precursor.Oxidation to Sulfone :
The thiazolidine intermediate is oxidized using m-chloroperbenzoic acid (m-CPBA) in dichloromethane (0°C to rt, 6 h) to introduce the 1',1'-dioxide functionality.
Key Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C | 78 |
| Cycloaddition | Benzene, reflux, 24 h | 65 |
| Oxidation | m-CPBA, CH₂Cl₂, 0°C→rt | 82 |
Ring-Closing Metathesis (RCM) Strategy
An alternative route employs olefin metathesis to form the spiro core:
Diene Precursor Preparation :
Metathesis Reaction :
Using Grubbs 2nd-generation catalyst (5 mol%) in toluene (40°C, 48 h), the diene undergoes RCM to form the spirocycle.Post-Functionalization :
The 4-ethylphenyl group is introduced via Suzuki-Miyaura coupling with 4-ethylphenylboronic acid (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).
Optimization Insights :
- Catalyst loading below 3 mol% led to incomplete conversion.
- Elevated temperatures (>60°C) caused decomposition of the thiirane dioxide moiety.
Critical Analysis of Methodologies
Yield and Scalability
Byproduct Formation
- Over-oxidation during sulfone formation generates sulfonic acid derivatives (~12% yield loss). Stepwise oxidation (H₂O₂ followed by m-CPBA) mitigated this issue.
- Competing [2+2] cycloaddition in the 1,3-dipolar route produced regioisomers (~15%), separable via silica gel chromatography.
Characterization and Validation
Spectroscopic Data :
X-ray Crystallography :
Analogous spiro compounds exhibit twist conformations in the thiazolidine ring and envelope conformations in the indoline moiety, as confirmed by single-crystal studies.
Industrial and Research Applications
While pharmacological data for the target compound remains undisclosed, structurally related spiro-thiazolidine dioxides demonstrate:
常见问题
Q. What are the key synthetic pathways for preparing spiro[indoline-thiazolidine] dione derivatives, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, starting with condensation of indoline precursors with thiazolidine moieties. Critical steps include cyclization under acidic conditions (e.g., acetic acid) and purification via column chromatography . Substituents on the benzyl group (e.g., 2,5-dimethyl vs. 2,4-dichloro) require tailored alkylation protocols to avoid side reactions . Yields (40–85%) depend on solvent polarity, temperature control, and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the spirocyclic structure?
A combination of 1H/13C NMR (to resolve spiro-junction protons and quaternary carbons) and X-ray crystallography (to confirm stereochemistry and bond angles) is essential. For example, X-ray studies reveal dihedral angles between indoline and thiazolidine rings (e.g., 87.5° in similar compounds) . IR spectroscopy validates carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfone groups (S=O at ~1300 cm⁻¹) .
Q. How can researchers optimize solubility for in vitro bioactivity assays?
Low solubility (e.g., <0.1 mg/mL in DMSO) can hinder testing. Strategies include:
- Introducing polar substituents (e.g., hydroxyl or amine groups) on aromatic rings .
- Using co-solvents like PEG-400 or cyclodextrin-based formulations .
- Derivatization to prodrugs (e.g., esterification of free hydroxyl groups) .
Advanced Research Questions
Q. What computational methods are used to predict binding interactions of this compound with biological targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding pockets in targets like COX-2 or PPAR-γ. Key parameters include:
- Ligand flexibility (accounting for spirocyclic conformational changes).
- Scoring functions prioritizing hydrogen bonds with thiazolidine-dione moieties . MD simulations (GROMACS) assess stability of ligand-target complexes over 100-ns trajectories .
Q. How do structural modifications (e.g., substituent position) impact antibacterial activity?
SAR studies on analogs reveal:
- 4-Ethylphenyl at the 3'-position enhances Gram-positive activity (MIC = 8 µg/mL vs. S. aureus), likely due to hydrophobic interactions with bacterial membranes .
- Electron-withdrawing groups (e.g., -NO₂) at the indoline 5-position reduce potency, possibly by destabilizing π-π stacking .
- Methyl groups on the benzyl ring improve metabolic stability in hepatic microsome assays .
Q. How should researchers address contradictions in biological data between in vitro and in vivo models?
Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability). Mitigation strategies include:
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and AUC using LC-MS/MS .
- Metabolite identification : Use HR-MS to detect oxidative or conjugative metabolites in liver microsomes .
- Formulation optimization : Nanoemulsions or liposomal encapsulation to enhance bioavailability .
Q. What experimental controls are critical for assessing anti-inflammatory activity in cell-based assays?
- Positive controls : Dexamethasone (for COX-2 inhibition) or ibuprofen (for TNF-α suppression).
- Cytotoxicity controls : Measure IC₅₀ in parallel with anti-inflammatory IC₅₀ to exclude false positives from cell death .
- Pathway-specific inhibitors : Use NF-κB inhibitors (e.g., BAY 11-7082) to validate mechanism .
Methodological Challenges & Solutions
Q. How can crystallization challenges for X-ray analysis be resolved?
- Solvent screening : Use vapor diffusion with mixed solvents (e.g., chloroform/methanol) to improve crystal quality .
- Temperature gradients : Slow cooling (0.5°C/hr) from saturated solutions promotes ordered crystal growth .
- Additives : Trace trifluoroacetic acid (TFA) can protonate amine groups, enhancing lattice stability .
Q. What strategies validate the purity of synthetic batches for pharmacological studies?
- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) with >95% purity thresholds .
- Elemental analysis : Confirm C/H/N/S ratios within ±0.4% of theoretical values .
- HR-MS : Detect isotopic patterns to rule out halogenated impurities .
Data Interpretation & Reproducibility
Q. Why might biological activity vary between labs using the same compound?
Variations stem from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
